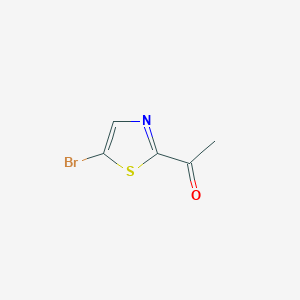![molecular formula C10H21NO B1517344 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol CAS No. 1092300-65-6](/img/structure/B1517344.png)
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol
Overview
Description
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. It features a cyclohexyl group attached to an amino group, which in turn is connected to an ethan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-ethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The compound can be reduced to form a secondary amine.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) are typically employed.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of secondary amines.
Substitution: : Formation of alkyl halides or sulfonates.
Scientific Research Applications
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound can be used as a reagent in biochemical assays and studies involving amino alcohols.
Medicine: : It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: : It is used in the production of various chemical products, including surfactants and polymers.
Mechanism of Action
The mechanism by which 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol exerts its effects depends on its specific application
Comparison with Similar Compounds
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is similar to other amino alcohols, such as ethanolamine and propanolamine. its unique structure, particularly the presence of the 4-ethylcyclohexyl group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Similar Compounds
Ethanolamine: : A simple amino alcohol with two hydroxyl groups.
Propanolamine: : An amino alcohol with a longer alkyl chain.
Cyclohexylamine: : A cycloalkylamine without the hydroxyl group.
Properties
IUPAC Name |
2-[(4-ethylcyclohexyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)11-7-8-12/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAAXUFCMHOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)











